molecular formula C3H5Br3 B089273 1,2,2-Tribromopropane CAS No. 14476-30-3

1,2,2-Tribromopropane

Cat. No.: B089273
CAS No.: 14476-30-3
M. Wt: 280.78 g/mol
InChI Key: IELJYJRPJJILHQ-UHFFFAOYSA-N
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Description

1,2,2-Tribromopropane is an organic compound with the molecular formula C₃H₅Br₃. It is a colorless to light yellow liquid that is primarily used in organic synthesis. The compound is characterized by the presence of three bromine atoms attached to a propane backbone, specifically at the 1st and 2nd carbon atoms. This structural arrangement imparts unique chemical properties to this compound, making it a valuable reagent in various chemical reactions .

Preparation Methods

1,2,2-Tribromopropane can be synthesized through several methods. One common synthetic route involves the addition of bromine to allyl bromide in the presence of a solvent such as carbon tetrachloride. The reaction is typically carried out at low temperatures to control the addition of bromine and prevent side reactions. The process involves the following steps :

  • Allyl bromide is dissolved in dry carbon tetrachloride.
  • Bromine is added dropwise to the solution while maintaining the temperature below 0°C.
  • The reaction mixture is stirred continuously until the addition of bromine is complete.
  • The solvent is then removed by distillation, and the product is purified by recrystallization or distillation under reduced pressure.

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1,2,2-Tribromopropane undergoes various chemical reactions, including substitution, elimination, and reduction reactions. Some common reactions include:

Scientific Research Applications

1,2,2-Tribromopropane has several applications in scientific research, particularly in the fields of organic chemistry and materials science. Some notable applications include:

Mechanism of Action

The mechanism of action of 1,2,2-Tribromopropane in chemical reactions involves the interaction of its bromine atoms with nucleophiles or bases. In substitution reactions, the bromine atoms are displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. In elimination reactions, the compound undergoes dehydrohalogenation, resulting in the formation of alkenes. The specific pathways and intermediates involved depend on the reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

1,2,2-Tribromopropane can be compared with other brominated propanes, such as 1,2,3-Tribromopropane and 1,1,2-Tribromopropane. While all these compounds contain three bromine atoms, their structural differences lead to variations in reactivity and applications:

The unique arrangement of bromine atoms in this compound makes it particularly useful for specific synthetic applications and mechanistic studies.

Properties

IUPAC Name

1,2,2-tribromopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Br3/c1-3(5,6)2-4/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELJYJRPJJILHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065775
Record name Propane, 1,2,2-tribromo-
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Molecular Weight

280.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14476-30-3
Record name 1,2,2-Tribromopropane
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Record name Propane, 1,2,2-tribromo-
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Record name Propane, 1,2,2-tribromo-
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Record name Propane, 1,2,2-tribromo-
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Record name 1,2,2-tribromopropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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